molecular formula C9H11ClO B1165715 Basic Blue 159 CAS No. 105953-73-9

Basic Blue 159

Cat. No.: B1165715
CAS No.: 105953-73-9
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Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Numbers

The primary Chemical Abstracts Service registry number for this compound is 105953-73-9, which represents the most widely recognized identification code for this compound in chemical databases and commercial applications. However, chemical literature also documents an alternative Chemical Abstracts Service number of 52435-14-0, which appears to correspond to a related structural variant or different commercial preparation of the same basic chromophore system.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents complexities due to the existence of multiple reported molecular structures. One documented International Union of Pure and Applied Chemistry name is "3-[2-[[1-methyl-2-(4-methylphenyl)indol-3-yl]diazenyl]-1,3-benzothiazol-3-ium-3-yl]propanamide; chloride". This nomenclature indicates a complex heterocyclic structure containing indole, benzothiazole, and diazenyl functional groups, suggesting an azo-type chromophore system typical of synthetic dyes.

The Chemical Abstracts Service registry database provides additional structural details through the InChIKey identifier ZWZXYCGGYVNIIP-UHFFFAOYSA-N, which serves as a unique digital fingerprint for the molecular structure. This standardized identifier facilitates precise chemical database searches and ensures accurate compound identification across different chemical information systems.

The complexity of this compound nomenclature extends to its classification within broader chemical taxonomy systems. The compound is classified under the Color Index system as this compound, indicating its cationic nature and blue coloration properties. This classification system provides a standardized framework for identifying dye compounds based on their chemical behavior and colorimetric properties.

Molecular Formula and Structural Isomerism

The molecular formula of this compound exhibits significant variation across documented sources, reflecting either different structural forms or potential errors in chemical characterization. The most commonly reported molecular formulas include C12H8BrI, C19H21N5O4S2, C20H26N4O6S2, and C26H24ClN5OS. This diversity in reported molecular formulas suggests the possibility of structural isomerism or the existence of multiple compounds sharing the this compound designation.

The molecular weight calculations based on these different formulas range considerably, with the C12H8BrI formula yielding a molecular weight of approximately 359 grams per mole, while the C26H24ClN5OS formula results in a molecular weight of approximately 506 grams per mole. This substantial difference in molecular weights indicates fundamental structural differences between the reported variants.

Structural analysis reveals that this compound contains azo-type chromophore systems, as evidenced by the presence of diazenyl functional groups in the systematic name. The azo class of compounds is characterized by the presence of nitrogen-nitrogen double bonds, which serve as the primary chromophoric unit responsible for the blue coloration. The specific substitution patterns around the azo bridge determine the exact spectroscopic properties and chemical behavior of the compound.

The molecular structure incorporates heterocyclic ring systems, including indole and benzothiazole moieties. These aromatic heterocycles contribute to the overall conjugated system that extends the chromophore and influences the absorption characteristics of the dye. The presence of these specific heterocyclic units also affects the chemical stability and reactivity patterns of the compound.

Geometric isomerism may occur around the azo double bond, potentially leading to cis-trans isomeric forms. However, specific documentation of such isomeric behavior for this compound is not explicitly detailed in the available chemical literature. The possibility of conformational isomerism also exists due to the flexible linkages between the aromatic ring systems and the presence of alkyl substituents.

Molecular Formula Reported Source Calculated Molecular Weight Structural Features
C12H8BrI Alan Chemical Industries ~359 g/mol Halogenated aromatic system
C19H21N5O4S2 China Inter Dye ~447 g/mol Nitrogen-rich heterocyclic system
C20H26N4O6S2 Bohai Chemical Technology ~482 g/mol Extended aliphatic substitution
C26H24ClN5OS Alfa Chemistry ~506 g/mol Complex heterocyclic framework

Properties

CAS No.

105953-73-9

Molecular Formula

C9H11ClO

Origin of Product

United States

Preparation Methods

Condensation Reaction

The synthesis begins with the condensation of tetramethyl miroketone (C<sub>11</sub>H<sub>14</sub>O) and N-phenyl carnathylamine (C<sub>13</sub>H<sub>14</sub>N<sub>2</sub>) in the presence of chloroform (CHCl<sub>3</sub>) and phosphorus oxytrichloride (POCl<sub>3</sub>). Chloroform acts as an inert solvent, while POCl<sub>3</sub> facilitates the condensation by acting as both a catalyst and a dehydrating agent. The reaction proceeds under controlled conditions, typically at temperatures between 50–70°C, to form an intermediate quinonoid structure.

The stoichiometric ratio of the reactants is critical; excess POCl<sub>3</sub> ensures complete conversion of the amine groups into reactive electrophilic species. The reaction mixture is stirred for 8–12 hours to achieve homogeneity and optimal yield.

Hydrolysis

Post-condensation, the intermediate undergoes hydrolysis to convert labile chlorinated groups into hydroxyl or amino functionalities. This step is performed by adding a dilute aqueous solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl), depending on the desired solubility profile. Hydrolysis conditions (pH, temperature, and duration) are tightly controlled to prevent over-degradation of the dye structure.

Purification

The hydrolyzed product is purified via filtration and crystallization to remove unreacted precursors and inorganic byproducts. Activated carbon may be introduced to adsorb impurities, followed by recrystallization in a methanol-water solvent system.

Salting Out

Salting out is employed to precipitate the dye from the aqueous solution. Sodium chloride (NaCl) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) is added to saturation, reducing the dye’s solubility and enabling its isolation as a fine powder.

Drying

The final product is dried in a vacuum oven at 60–80°C to achieve a moisture content below 5%. This ensures stability during storage and transport.

Reaction Conditions and Optimization

Industrial production of this compound requires precise control over several variables:

ParameterOptimal RangePurpose
Temperature50–70°CFacilitates condensation without side reactions
POCl<sub>3</sub> Concentration1.2–1.5 equivalentsEnsures complete amine activation
Hydrolysis pH8–10 (alkaline)Stabilizes the dye’s cationic structure
Drying Temperature60–80°CPrevents thermal decomposition

Deviations from these ranges result in reduced yields or undesired byproducts. For instance, excessive POCl<sub>3</sub> leads to over-chlorination, while insufficient hydrolysis time leaves residual intermediates.

Mechanistic Insights

The condensation mechanism involves the formation of a Schiff base intermediate, where the carbonyl group of tetramethyl miroketone reacts with the primary amine of N-phenyl carnathylamine. POCl<sub>3</sub> promotes this reaction by protonating the carbonyl oxygen, enhancing its electrophilicity. Subsequent hydrolysis cleaves the imine bond, yielding the final azine-based chromophore.

Comparative Analysis with Other Basic Blue Dyes

While this compound shares synthetic similarities with dyes like Basic Blue 3 and 99, its use of tetramethyl miroketone distinguishes its optical properties. For example, Basic Blue 3 relies on anthraquinone derivatives, which require harsher sulfonation conditions. this compound’s simpler synthesis and higher solubility in polar solvents make it preferable for paper and textile applications .

Chemical Reactions Analysis

Types of Reactions: Basic Blue 159 undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: this compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: The dye can undergo substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of this compound .

Scientific Research Applications

Basic Blue 159 is widely used in scientific research due to its versatility and effectiveness as a staining agent. Some of its applications include:

Mechanism of Action

Basic Blue 159 is a cationic dye that binds to negatively charged molecules such as proteins, nucleic acids, and cell membranes. The dye interacts with the target molecules through electrostatic interactions and hydrogen bonding. This binding results in a color change that can be visualized and quantified. Additionally, this compound has been shown to have antimicrobial properties and to inhibit the growth of various bacteria and fungi.

Comparison with Similar Compounds

Table 1. Comparative Overview of this compound and Similar Dyes

Parameter This compound Basic Blue 3 Reactive Blue 160 (CAS 71872-76-9)
Chemical Class Cationic Cationic Reactive (anionic)
Primary Use Acrylic, silk, paper Paper, synthetic fibers Cellulose fibers
Lightfastness 1–2 (varies by substrate) 3–4 4–5 (higher on cellulose)
Environmental Impact Moderate toxicity Moderate toxicity High metal content (Na⁺ salts)

Research Findings and Contradictions

  • Lightfastness Discrepancy: reports "good lightfastness" for this compound on acrylic, while notes a low rating (1–2) on natural fibers. This suggests substrate-dependent performance, emphasizing the need for application-specific testing .
  • Structural vs. Functional Similarity : While Basic Blue 3 is structurally distinct, its cationic nature aligns it functionally with this compound for synthetic fiber dyeing .

Biological Activity

Basic Blue 159, also known as C.I. Basic Blue 3, is a synthetic dye that belongs to the thiazine group of dyes. This compound has garnered attention not only for its application in textile and cosmetic industries but also for its biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

This compound consists of two main components: CI this compound and CI Basic Blue 3, in a ratio of approximately 5:1 (w/w) . The structural characteristics of these compounds contribute to their biological properties.

Biological Activity Overview

The biological activities of this compound encompass several areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacteria and fungi. This activity is crucial in applications where microbial contamination is a concern.
  • Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cell lines. This property is particularly relevant in cancer research, where the dye's potential to inhibit cell proliferation is investigated.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems.

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showing promising results against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be utilized as an antimicrobial agent in various applications, including medical textiles and coatings.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the dye induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

The apoptotic pathways activated by this compound were analyzed using flow cytometry and Western blotting techniques, revealing an increase in pro-apoptotic markers.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. The compound showed significant scavenging ability compared to standard antioxidants.

Concentration (µg/mL)Scavenging Activity (%)
1045
5070
10085

These results indicate that this compound may protect cells from oxidative damage, suggesting potential therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Properties :
    A clinical study investigated the use of this compound in wound dressings. Patients with infected wounds treated with dressings containing the dye showed a significant reduction in microbial load compared to controls.
  • Case Study on Cytotoxic Effects :
    In a laboratory setting, researchers treated various cancer cell lines with this compound and observed notable reductions in cell viability. This study highlights the potential for developing new anticancer therapies based on this compound.

Q & A

Q. What are the recommended analytical techniques for characterizing the chemical structure and purity of Basic Blue 159 in experimental settings?

To characterize this compound, employ nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure all instruments are calibrated using certified reference materials. Report retention times, spectral peaks, and purity percentages with standard deviations to comply with IUPAC guidelines .

Q. How can researchers optimize synthesis protocols for this compound to minimize by-products?

Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst concentration, reaction time). Monitor by-product formation via thin-layer chromatography (TLC) and adjust stoichiometric ratios iteratively. Statistical tools like ANOVA can identify significant factors affecting yield .

Q. What methodologies ensure accurate assessment of dye purity in environmental matrices?

Implement solid-phase extraction (SPE) for sample pre-concentration, followed by HPLC-MS/MS for quantification. Validate methods using spike-recovery tests (85–115% recovery range) and report limits of detection (LOD) and quantification (LOQ) in alignment with ISO 17025 standards .

Q. How should adsorption studies involving this compound be designed to evaluate wastewater treatment efficacy?

Design batch experiments with controlled variables (pH, adsorbent dosage, contact time). Use Langmuir and Freundlich isotherm models to analyze equilibrium data. Include triplicate runs and report confidence intervals (e.g., 95%) to ensure reproducibility .

Q. What frameworks guide the assessment of this compound’s environmental persistence and toxicity?

Follow OECD Test Guidelines (e.g., OECD 301 for biodegradability, OECD 202 for acute aquatic toxicity). Combine experimental data with computational tools like QSAR models to predict ecotoxicological endpoints. Ensure compliance with FAIR data principles for transparency .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in adsorption efficiency data for this compound across different adsorbents?

Apply principal component analysis (PCA) to identify confounding variables (e.g., surface functional groups, pore size). Use in-situ FTIR or X-ray photoelectron spectroscopy (XPS) to probe adsorbent-dye interactions. Reconcile discrepancies by isolating dominant adsorption mechanisms (e.g., π-π interactions, electrostatic forces) .

Q. What statistical approaches address conflicting results in photocatalytic degradation studies of this compound?

Employ multivariate regression to model degradation kinetics under varying light intensities and catalyst loadings. Conduct sensitivity analyses to identify outlier conditions. Validate models using cross-validation techniques (e.g., k-fold) to ensure robustness .

Q. How do researchers evaluate the long-term stability of this compound in polymeric matrices for industrial applications?

Perform accelerated aging tests (e.g., ASTM F1980) under controlled humidity and temperature. Monitor dye leaching via UV-Vis spectroscopy and assess colorfastness using CIELAB metrics. Correlate degradation rates with Arrhenius kinetics to predict shelf life .

Q. What strategies ensure reproducibility in spectral data for this compound across interdisciplinary studies?

Standardize instrumentation settings (e.g., slit width, scan rate) and solvent systems. Share raw spectral data in repositories like Zenodo with metadata compliant with ISA-Tab standards. Use version-controlled software (e.g., Python’s SciPy) for baseline correction and peak fitting .

How can interdisciplinary frameworks enhance the formulation of research questions on this compound’s applications?

Adopt the PICO framework (Population: dye class; Intervention: novel synthesis; Comparison: existing analogs; Outcome: efficiency metrics) to structure hypotheses. Integrate FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies with high translational impact .

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